Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl-
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Overview
Description
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is a synthetic compound derived from eugenol, a major component of clove essential oil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- typically involves the alkylation of 4-allyl-2-methoxyphenol with appropriate alkyl halides. For instance, the reaction of 4-allyl-2-methoxyphenol with alkyl halides in the presence of cesium carbonate as a base and acetonitrile as a solvent at 60°C for 2.5 hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Potential use as a semisynthetic insecticide derived from plant natural products.
Mechanism of Action
The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with cellular components, leading to various biological effects. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of programmed cell death (apoptosis), involving caspase-like activity and chromatin condensation .
Comparison with Similar Compounds
Similar Compounds
Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.
4-Allyl-2-methoxyphenol derivatives: These compounds share structural similarities and exhibit similar biological activities.
Properties
CAS No. |
94760-46-0 |
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Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C20H32N2O3/c1-7-10-16-11-12-17(18(15-16)24-6)25-20(4,5)19(23)21-13-14-22(8-2)9-3/h7,11-12,15H,1,8-10,13-14H2,2-6H3,(H,21,23) |
InChI Key |
ULVZMPMKJMHCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C)(C)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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